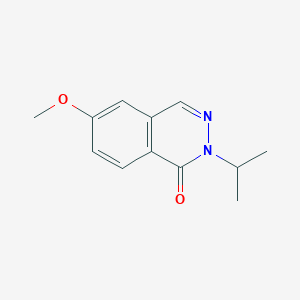

6-Methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one

Description

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

6-methoxy-2-propan-2-ylphthalazin-1-one |

InChI |

InChI=1S/C12H14N2O2/c1-8(2)14-12(15)11-5-4-10(16-3)6-9(11)7-13-14/h4-8H,1-3H3 |

InChI Key |

VFJDCHIZPOFPLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C=C(C=C2)OC)C=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxyphthalic anhydride with isopropylamine, followed by cyclization to form the desired phthalazinone structure. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the phthalazinone ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 6-hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one.

Reduction: Formation of 6-methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-ol.

Substitution: Formation of various substituted phthalazinone derivatives depending on the substituent introduced.

Scientific Research Applications

6-Methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Parent Compound: 2-(propan-2-yl)-1,2-dihydrophthalazin-1-one

The parent structure, 2-(propan-2-yl)-1,2-dihydrophthalazin-1-one (C₁₁H₁₂N₂O, MW: 188.23 g/mol), lacks the 6-methoxy group. Key differences include:

6,7-Dimethoxy-1,2-dihydrophthalazin-1-one

This analog (C₁₀H₁₀N₂O₃, MW: 206.20 g/mol) features methoxy groups at positions 6 and 7 instead of a single methoxy and isopropyl group . Key comparisons:

- Solubility : The additional methoxy group may improve aqueous solubility compared to the target compound.

- Structural Rigidity : The substituent positions could influence π-π stacking interactions in crystallographic packing.

Pyridazinone Analog: Methyl 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetate

This compound (C₁₃H₁₂N₂O₃, MW: 244.25 g/mol) replaces the fused phthalazine core with a monocyclic pyridazinone system and includes a phenyl group at position 3 . Differences include:

- Ring System: The pyridazinone lacks the fused benzene ring, reducing conjugation and aromatic stability.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Core Structure |

|---|---|---|---|---|

| 6-Methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one | C₁₂H₁₄N₂O₂ | 218.25 | 6-OCH₃, 2-isopropyl | Phthalazinone |

| 2-(propan-2-yl)-1,2-dihydrophthalazin-1-one | C₁₁H₁₂N₂O | 188.23 | 2-isopropyl | Phthalazinone |

| 6,7-Dimethoxy-1,2-dihydrophthalazin-1-one | C₁₀H₁₀N₂O₃ | 206.20 | 6-OCH₃, 7-OCH₃ | Phthalazinone |

| Methyl 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetate | C₁₃H₁₂N₂O₃ | 244.25 | 3-phenyl, methyl ester | Pyridazinone |

Key Research Findings and Implications

- Substituent Impact: The 6-methoxy group in the target compound enhances polarity compared to the parent, suggesting improved solubility in solvents like methanol or DMSO.

- Steric Considerations : The isopropyl group at position 2 may hinder interactions at binding sites in enzymatic or receptor-based applications.

- Heterocycle Variants: Pyridazinones (e.g., methyl 2-(6-oxo-3-phenyl...) exhibit reduced aromatic stabilization, which could influence degradation pathways or metabolic stability .

Biological Activity

6-Methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is a synthetic compound with potential applications in pharmacology due to its unique chemical structure and biological properties. This compound, identified by its CAS number 2059949-09-4, has garnered attention for its possible therapeutic effects, particularly in the context of anti-inflammatory and neuroprotective activities.

- Molecular Formula : CHNO

- Molecular Weight : 218.25 g/mol

- Structure : The compound features a dihydrophthalazine core, which is known for its diverse biological activities.

Anti-inflammatory Effects

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential mechanism for treating conditions characterized by chronic inflammation.

Neuroprotective Properties

The neuroprotective effects of this compound have been explored in various animal models. Research indicates that it can reduce neuronal apoptosis and oxidative stress in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The compound appears to enhance the activity of antioxidant enzymes and reduce lipid peroxidation, thereby protecting neuronal integrity.

Antimicrobial Activity

In addition to its anti-inflammatory and neuroprotective effects, this compound has shown promising antimicrobial activity against several bacterial strains. Studies conducted using agar diffusion methods revealed that the compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Case Study 1: Anti-inflammatory Mechanisms

A study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory action of this compound. Researchers conducted experiments on RAW 264.7 macrophages, demonstrating that treatment with the compound resulted in a dose-dependent decrease in nitric oxide production and inflammatory cytokine release.

Case Study 2: Neuroprotection in Animal Models

In a recent animal study published in Neuroscience Letters, the compound was administered to mice subjected to neurotoxic agents. The results showed a significant reduction in behavioral deficits and histopathological damage compared to control groups. The authors concluded that the compound could be a candidate for further development as a neuroprotective agent.

Research Findings

| Study | Findings | Reference |

|---|---|---|

| In vitro anti-inflammatory study | Inhibition of TNF-alpha and IL-6 production | Journal of Medicinal Chemistry |

| Neuroprotective effects in mice | Reduced neuronal apoptosis; improved behavioral outcomes | Neuroscience Letters |

| Antimicrobial efficacy | Broad-spectrum activity against Gram-positive/negative bacteria | Microbial Drug Resistance Journal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.